1-Bromo-1-(bromomethyl)cyclopropane
Overview
Description
1-Bromo-1-(bromomethyl)cyclopropane is a useful research compound. Its molecular formula is C4H6Br2 and its molecular weight is 213.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
1-Bromo-1-(bromomethyl)cyclopropane can be synthesized through several methods. One common synthetic route involves the bromination of cyclopropylmethyl ketones or aldehydes in the presence of bromine and a base such as triethylamine (Et3N). This reaction typically proceeds via the formation of an α-bromoketone intermediate, which then undergoes further bromination to yield the desired product . Industrial production methods often utilize highly polar solvents like dimethylformamide or dimethyl sulfoxide to enhance the reaction efficiency .
Chemical Reactions Analysis
1-Bromo-1-(bromomethyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Coupling Reactions: It is used in cross-coupling reactions, such as the iron-catalyzed cross-coupling with alkenyl Grignard reagents to form 1,4-dienes.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions with phenylmagnesium bromide yield cyclopropylmethyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Bromo-1-(bromomethyl)cyclopropane exerts its effects involves its ability to act as an electrophile due to the presence of the bromine atoms. This electrophilicity allows it to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent it interacts with .
Comparison with Similar Compounds
1-Bromo-1-(bromomethyl)cyclopropane can be compared with other similar compounds such as:
Bromocyclopropane: This compound has a single bromine atom attached to the cyclopropane ring. It is less reactive compared to this compound due to the presence of only one bromine atom.
Cyclopropylmethyl bromide: Similar in structure but with a different substitution pattern, this compound is used in similar synthetic applications but may exhibit different reactivity and selectivity.
(Bromomethyl)cyclobutane: This compound has a four-membered ring instead of a three-membered ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its dual bromine substitution, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-1-(bromomethyl)cyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c5-3-4(6)1-2-4/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXZZHIABZWERE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33742-80-2 | |
Record name | 1-bromo-1-(bromomethyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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